Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate
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Overview
Description
Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrLiN2O2 and its molecular weight is 261. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Lithium carboxylate frameworks, including Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate, have been synthesized and characterized, showing unique structural features and guest-dependent photoluminescence behavior (Aliev et al., 2014).
Metal–Halogen Exchange Reactions
- Research has explored the reactions of bromoimidazole, leading to compounds such as 4- and 5-bromo-1-methylimidazole, which are related to the lithium carboxylate complex (Iddon & Lim, 1983).
Preparation of Bicyclic Herbicide Precursors
- This compound has been implicated in the preparation of herbicide precursors through reactions involving lithium diisopropylamide (Liepa et al., 1992).
Formation of Lithium Complexes
- The compound has relevance in the formation of lithium complexes, as seen in studies exploring the deprotonation of methylene-bridged bis(imidazolium) salts, leading to lithium carbene adducts (Brendel et al., 2015).
Mechanism of Action
Target of action
Benzimidazoles are known to interact with a variety of biological targets. For instance, some benzimidazoles have been found to bind to tubulin proteins , disrupting microtubule assembly and cell division .
Mode of action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. In the case of tubulin-binding benzimidazoles, they disrupt microtubule assembly, which is crucial for cell division . This can lead to cell death or impaired growth in targeted cells .
Biochemical pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For instance, by disrupting microtubule assembly, they can affect cell division and growth . They may also impact other pathways depending on their specific molecular targets.
Result of action
The result of benzimidazole action can vary depending on the specific compound and its targets. In general, benzimidazoles that disrupt microtubule assembly can lead to cell death or impaired cell growth .
Properties
IUPAC Name |
lithium;4-bromo-1-methylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.Li/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFSILAVYCAEK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C(=CC=C2)Br)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.